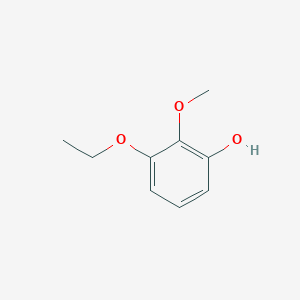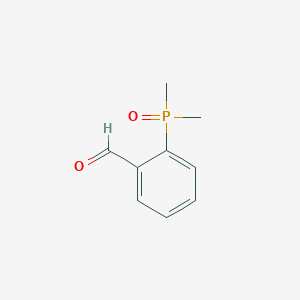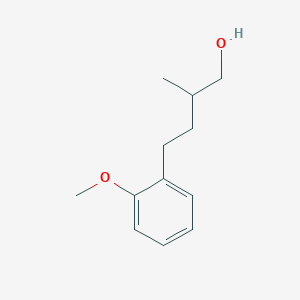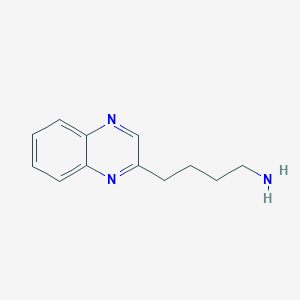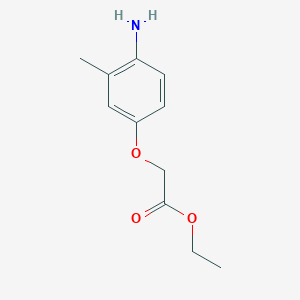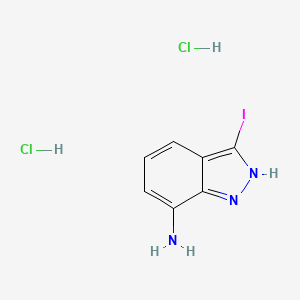
3-iodo-1H-indazol-7-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-1H-indazol-7-aminedihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-indazol-7-aminedihydrochloride typically involves the iodination of 1H-indazole derivatives. One common method includes the reaction of 1H-indazole with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-iodo-1H-indazol-7-aminedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Indazole oxides.
Reduction Products: Deiodinated indazole derivatives.
Coupling Products: Biaryl or alkyne-linked indazole compounds.
Aplicaciones Científicas De Investigación
3-iodo-1H-indazol-7-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-iodo-1H-indazol-7-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-iodo-1H-indazole: A closely related compound with similar chemical properties.
1H-indazole-7-amine: Another indazole derivative with potential biological activity.
3-bromo-1H-indazole: A halogenated indazole with comparable reactivity.
Uniqueness
3-iodo-1H-indazol-7-aminedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H8Cl2IN3 |
|---|---|
Peso molecular |
331.97 g/mol |
Nombre IUPAC |
3-iodo-2H-indazol-7-amine;dihydrochloride |
InChI |
InChI=1S/C7H6IN3.2ClH/c8-7-4-2-1-3-5(9)6(4)10-11-7;;/h1-3H,9H2,(H,10,11);2*1H |
Clave InChI |
JUMPRAMNVRIVTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NN=C2C(=C1)N)I.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)

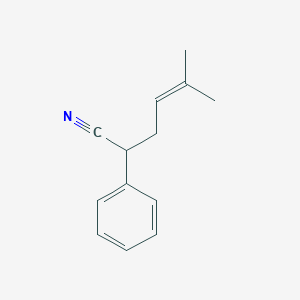

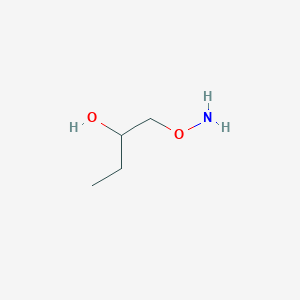

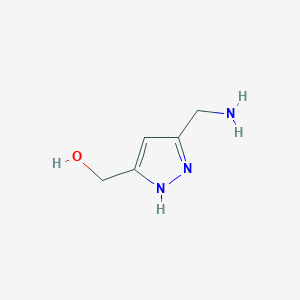
![N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamide](/img/structure/B13568624.png)
